An In-Depth Technical Guide to the Core Properties of 2,5-Diphenyl-1,3,4-oxadiazole (PPD)
An In-Depth Technical Guide to the Core Properties of 2,5-Diphenyl-1,3,4-oxadiazole (PPD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,5-Diphenyl-1,3,4-oxadiazole (PPD), a versatile heterocyclic compound. PPD serves as a crucial scaffold in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic profile, and established synthetic methodologies. Furthermore, it elucidates its mechanism of action as a scintillator, a key application rooted in its unique photophysical properties. Experimental protocols for its synthesis and characterization are provided to facilitate practical application in a research setting.
Chemical and Physical Properties
2,5-Diphenyl-1,3,4-oxadiazole is a thermally stable organic compound characterized by a central 1,3,4-oxadiazole (B1194373) ring flanked by two phenyl groups. This structure imparts significant rigidity and a planar conformation, which are key to its photophysical behavior and applications.
Table 1: Physicochemical Properties of 2,5-Diphenyl-1,3,4-oxadiazole
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₂O |
| Molecular Weight | 222.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 137-141 °C[1] |
| Boiling Point | Data not readily available; decomposes at higher temperatures. |
| Solubility | Insoluble in water; soluble in polar organic solvents such as acetone, DMSO, ethanol (B145695), and toluene (B28343).[2][3][4] |
| CAS Number | 725-12-2 |
Spectroscopic Properties
The spectroscopic profile of PPD is fundamental to its identification and characterization, and it underpins its applications in areas like scintillation and organic electronics.
Table 2: Spectroscopic Data for 2,5-Diphenyl-1,3,4-oxadiazole
| Spectroscopic Technique | Key Features |
| UV-Vis Spectroscopy | In ethanol, exhibits an absorption maximum (λmax) around 280-294 nm, corresponding to π-π* electronic transitions within the conjugated system.[5] |
| Fluorescence Spectroscopy | Shows strong fluorescence emission in the near-UV region. In ethanol, the emission spectrum is centered around 337-401 nm upon excitation at approximately 250 nm.[1][6] |
| ¹H NMR Spectroscopy | The ¹H NMR spectrum is characterized by signals in the aromatic region, typically between δ 7.0 and 8.5 ppm, corresponding to the protons of the two phenyl rings. Due to the symmetry of the molecule, a complex multiplet is often observed.[5][7][8] |
| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum shows characteristic signals for the carbon atoms of the oxadiazole ring in the range of δ 161-166 ppm.[8][9] The signals for the phenyl carbons appear in the typical aromatic region of δ 120-140 ppm. |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the C=N stretching vibration of the oxadiazole ring around 1614-1625 cm⁻¹, and C-O-C stretching vibrations. Aromatic C-H stretching is also observed.[8] |
Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
A prevalent and efficient method for the synthesis of PPD is the cyclodehydration of N,N'-dibenzoylhydrazine. This reaction is commonly carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃).
General synthesis workflow for 2,5-Diphenyl-1,3,4-oxadiazole.
Detailed Experimental Protocol: Synthesis via Cyclodehydration
This protocol describes the synthesis of 2,5-Diphenyl-1,3,4-oxadiazole from N,N'-dibenzoylhydrazine using phosphorus oxychloride.
Materials:
-
N,N'-dibenzoylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (20%)
-
Methanol (B129727) or Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N,N'-dibenzoylhydrazine (1 molar equivalent) in phosphorus oxychloride (5-10 mL per gram of hydrazide).[10][11]
-
Heat the reaction mixture to reflux for 4-7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This should be done in a fume hood as the reaction of POCl₃ with water is highly exothermic and produces HCl gas.
-
Neutralize the acidic solution by the slow addition of a 20% sodium bicarbonate solution until the effervescence ceases and the pH is neutral.[10]
-
A solid precipitate of 2,5-Diphenyl-1,3,4-oxadiazole will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain white crystals of PPD.
-
Dry the purified crystals in a vacuum oven.
Key Applications and Mechanisms
While derivatives of PPD are extensively explored in drug development for their antimicrobial, anti-inflammatory, and anticancer properties, the parent compound is most notably recognized for its application as a scintillator.[12][13]
Scintillation Mechanism
PPD is a primary fluorescent dye used in organic scintillators. The scintillation process involves the conversion of high-energy radiation into visible or UV light.
Logical workflow of the scintillation mechanism involving PPD.
The process can be broken down into the following steps:
-
Absorption of Energy: High-energy radiation passes through a solvent matrix (often an aromatic solvent like toluene or a plastic polymer) and excites the solvent molecules to a higher electronic state.
-
Energy Transfer: The excited solvent molecules non-radiatively transfer their energy to the PPD molecules. This is a highly efficient process, often occurring through Förster Resonance Energy Transfer (FRET).
-
Fluorescence Emission: The excited PPD molecules relax to their ground state by emitting a photon of light (fluorescence) in the near-UV spectrum.
-
Light Detection: The emitted photons are then detected by a photosensor, such as a photomultiplier tube, which converts the light signal into an electrical pulse.
Experimental Protocols for Characterization
UV-Visible Spectroscopy
Objective: To determine the absorption spectrum of PPD.
Procedure:
-
Prepare a dilute solution of PPD in a UV-transparent solvent (e.g., ethanol or cyclohexane). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-400 nm.
-
The spectrum should show a strong absorption peak corresponding to the π-π* transitions of the conjugated system.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum of PPD.
Procedure:
-
Prepare a dilute solution of PPD in a suitable solvent (e.g., ethanol) as for UV-Vis spectroscopy.
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to the absorption maximum determined from the UV-Vis spectrum (around 280-294 nm).
-
Scan the emission spectrum over a range that includes the expected emission (e.g., 300-500 nm).
-
The resulting spectrum will show the characteristic fluorescence emission of PPD.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of PPD.
Procedure:
-
Dissolve an appropriate amount of the PPD sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[14]
-
Acquire the ¹H and ¹³C NMR spectra on an NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, multiplicities, and integration to confirm the presence of the phenyl and oxadiazole moieties.
Conclusion
2,5-Diphenyl-1,3,4-oxadiazole is a compound of significant interest due to its stable aromatic structure and valuable photophysical properties. Its straightforward synthesis and well-defined spectroscopic characteristics make it an important building block in both materials science and as a scaffold for the development of new pharmaceutical agents. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize PPD in their scientific endeavors.
References
- 1. Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
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- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-DIPHENYL-1,3,4-OXADIAZOLE(725-12-2) 1H NMR spectrum [chemicalbook.com]
- 8. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
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